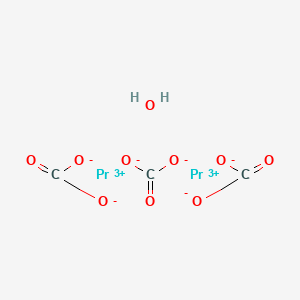
Praseodymium carbonate hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Praseodymium carbonate hydrate is a useful research compound. Its molecular formula is C3H2O10Pr2 and its molecular weight is 479.86 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Material Science Applications
Pigments in Glass and Ceramics
- Praseodymium carbonate hydrate is utilized as a pigment in glass and ceramic industries. It produces a bright yellow color due to its optimal reflectance at 560 nm, making it valuable for coloring glass products and ceramics .
- In particular, praseodymium-doped glass, known as didymium glass, is employed in welding goggles and glass-blowing due to its ability to block infrared radiation effectively .
High-Power Magnets
- When combined with neodymium, praseodymium contributes to the creation of high-strength magnets used in various applications, including motors and magnetic storage devices. These magnets are known for their durability and stability .
Optical Applications
Optical Devices
- Praseodymium ions are used in optical devices such as fiber lasers and optical amplifiers . Their unique properties allow for efficient light manipulation and enhancement in these systems .
- Additionally, praseodymium-doped silicate crystals have been researched for their ability to slow down light pulses significantly, which has implications for advanced optical technologies .
Catalytic Applications
Catalysts in Chemical Reactions
- This compound serves as a precursor for synthesizing praseodymium oxide, which is utilized as a catalyst in various chemical reactions. Its catalytic properties can enhance reaction rates and selectivity in organic synthesis .
- The compound's ability to release carbon dioxide when treated with dilute acids further supports its role as a reactive agent in catalysis .
Thermal Stability Studies
Research has shown that this compound undergoes specific decomposition reactions under varying thermal conditions. Studies utilizing thermogravimetric analysis (TGA) and X-ray diffraction (XRD) have outlined the decomposition pathways of this compound, providing insights into its thermal stability and potential applications in high-temperature environments .
化学反応の分析
Reaction with Acids
Praseodymium carbonate hydrate dissolves in acidic solutions, releasing CO₂ gas and forming trivalent praseodymium ions:
Pr2(CO3)3+6H+→2Pr3++3H2O+3CO2↑
This reaction is central to its solubility profile, as the compound is otherwise insoluble in water .
Thermal Decomposition
Thermogravimetric (TG) and differential scanning calorimetry (DSC) studies reveal a multi-step decomposition pathway:
| Temperature Range | Process | Products | Atmosphere |
|---|---|---|---|
| 25–200°C | Dehydration | Pr₂(CO₃)₃ (anhydrous) + H₂O | Air/N₂ |
| 400–750°C | Decarbonylation | Pr₂O(CO₃)₂ (oxycarbonate) + CO₂↑ | Air |
| 750–850°C | Oxycarbonate decomposition | PrO₁.₈₃ (non-stoichiometric oxide) | Air/O₂ |
| >850°C | Final oxidation | Pr₆O₁₁ (mixed oxide) | O₂ |
Key findings:
-
In CO₂-rich atmospheres , intermediate oxycarbonates (e.g., Pr₂O₂CO₃) stabilize until higher temperatures (~1,100°C) .
-
The end product in air is typically PrO₁.₈₃, while in oxygen, Pr₆O₁₁ dominates .
Stability in Atmospheric Conditions
-
Humidity : Hydrated forms (e.g., octahydrate) slowly dehydrate in dry air but rehydrate in humid environments .
-
CO₂ Exposure : Decomposition intermediates (e.g., Pr₂O₂CO₃) can reabsorb CO₂, complicating high-purity oxide synthesis .
Comparative Reactivity with Other Praseodymium Salts
特性
CAS番号 |
54397-87-4 |
|---|---|
分子式 |
C3H2O10Pr2 |
分子量 |
479.86 g/mol |
IUPAC名 |
praseodymium(3+);tricarbonate;hydrate |
InChI |
InChI=1S/3CH2O3.H2O.2Pr/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6 |
InChIキー |
HLIAEFWEJZPEEV-UHFFFAOYSA-H |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Pr+3].[Pr+3] |
正規SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Pr+3].[Pr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















